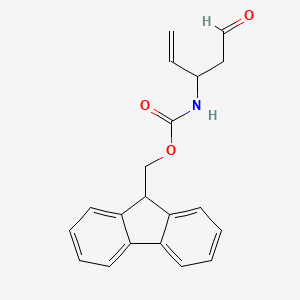

N-Fmoc-(+/-)-3-aminopent-4-enal

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-oxopent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-14(11-12-22)21-20(23)24-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,12,14,19H,1,11,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHRKWYKVUXTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc +/ 3 Aminopent 4 Enal and Analogous Structures

Strategies for Carbonyl Group Introduction and Alkenyl Moiety Incorporation

Reduction of N-Protected Carboxylic Acid Derivatives

A common and effective approach to α-amino aldehydes involves the partial reduction of activated carboxylic acid derivatives. This strategy allows for the preservation of the adjacent stereocenter and is compatible with a variety of protecting groups.

The Weinreb-Nahm ketone synthesis, a reliable method for forming ketones, has been adapted for the synthesis of aldehydes. wikipedia.org This method involves the formation of an N-methoxy-N-methylamide, commonly known as a Weinreb amide, from a carboxylic acid. This intermediate is then reduced to the corresponding aldehyde.

The key advantage of the Weinreb amide is its ability to form a stable chelated tetrahedral intermediate upon reaction with organometallic reagents or hydrides. wikipedia.org This stability prevents the common problem of over-addition, which would lead to the formation of an alcohol. wikipedia.org For the synthesis of aldehydes, reducing agents such as lithium aluminum hydride (LiAlH4) are used. wikipedia.orgresearchgate.net

The preparation of Weinreb amides can be achieved from carboxylic acids using various peptide coupling reagents. wikipedia.org The subsequent reduction provides a direct route to the desired aldehyde. For instance, the reduction of an appropriate Weinreb amide with LiAlH4 can furnish the corresponding aldehyde, a versatile intermediate for further transformations. researchgate.net

Table 1: Weinreb Amide Reduction for Aldehyde Synthesis No specific data for N-Fmoc-(+/-)-3-aminopent-4-enal was found in the search results. The table below is a generalized representation based on the capabilities of the Weinreb amide reduction.

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Protected Amino Acid | 1. N,O-Dimethylhydroxylamine, Coupling agent2. LiAlH4 | N-Protected α-Amino Aldehyde | Good to Excellent |

This table is illustrative. Specific yields are highly dependent on the substrate and reaction conditions.

The direct reduction of esters to aldehydes is another viable pathway. This transformation is typically accomplished using sterically hindered reducing agents at low temperatures to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a commonly employed reagent for this purpose. It is known to reduce esters to aldehydes, and this method has been successfully applied to the synthesis of N-protected α-amino aldehydes.

Oxidation of N-Protected Amino Alcohols

An alternative and widely used strategy for the synthesis of N-protected α-amino aldehydes is the oxidation of the corresponding N-protected amino alcohols. The key challenge in this approach is to achieve selective oxidation of the primary alcohol to the aldehyde without affecting other sensitive functional groups or causing epimerization of the adjacent stereocenter. enamine.net

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that has emerged as a mild and highly efficient oxidant for converting primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org It offers several advantages, including neutral reaction conditions, short reaction times, high yields, and tolerance of a wide range of functional groups. enamine.netwikipedia.org

DMP is particularly well-suited for the oxidation of sensitive substrates, such as N-protected amino alcohols and α,β-unsaturated alcohols. wikipedia.org Studies have shown that DMP can oxidize N-protected amino alcohols without causing epimerization, a common issue with other oxidizing agents. enamine.netwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. enamine.netorganic-chemistry.org

Table 2: Dess-Martin Periodinane Oxidation of N-Protected Amino Alcohols No specific data for N-Fmoc-(+/-)-3-aminopent-4-enol was found in the search results. The table below is a generalized representation based on the capabilities of the Dess-Martin Oxidation.

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Protected Amino Alcohol | Dess-Martin Periodinane (DMP) | N-Protected α-Amino Aldehyde | High |

| Sensitive α,β-Unsaturated Alcohol | Dess-Martin Periodinane (DMP) | α,β-Unsaturated Aldehyde | High |

This table is illustrative. Specific yields are highly dependent on the substrate and reaction conditions.

While DMP is a highly effective reagent, other oxidative procedures have also been developed for the synthesis of α-amino aldehydes. These methods aim to provide alternative conditions or use different oxidizing agents to achieve the desired transformation.

One such method involves the use of manganese(IV) oxide (MnO2), which has been reported for the mild oxidation of β-amino alcohols to α-amino aldehydes with high enantiopurity and without over-oxidation. researchgate.net Another approach utilizes a combination of sulfur trioxide-pyridine complex and dimethyl sulfoxide (B87167) (DMSO) in the presence of triethylamine. researchgate.net This system has been shown to prepare optically active N-protected α-amino aldehydes with little to no racemization. researchgate.net

More recently, an I2-catalyzed oxidative cross-coupling reaction between α-amino ketones and alcohols has been developed, using a combination of DMSO and air as oxidants. nih.govacs.org This method provides α-carbonyl N,O-acetals in good yields and with broad substrate scope. nih.govacs.org

One-Pot Synthetic Protocols for N-Fmoc-Protected Alpha-Amino Aldehydes

A prominent and highly efficient one-pot method for the synthesis of N-Fmoc-protected α-amino aldehydes involves the activation of the corresponding N-Fmoc-amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by in-situ reduction of the resulting N-Fmoc-aminoacyl-imidazole intermediate with diisobutylaluminum hydride (DIBAL-H). researchgate.netnih.govrsc.orgrsc.org This method is noted for its operational simplicity, the use of inexpensive reagents, a straightforward extractive workup, and short reaction times, typically under four hours. rsc.orgrsc.org

The reaction proceeds by the activation of the carboxylic acid of the N-Fmoc-amino acid with CDI to form a highly reactive acyl-imidazolide intermediate. This intermediate is then reduced at low temperatures with DIBAL-H to afford the desired N-Fmoc-α-amino aldehyde. A key advantage of this protocol is the high level of stereointegrity, with minimal to no racemization observed for a variety of proteinogenic amino acids. researchgate.netnih.govrsc.org The reaction has been shown to be compatible with various N-protecting groups, including Fmoc, Boc, and Cbz. researchgate.netnih.govrsc.org

The following table summarizes the yields and enantiomeric excess for the synthesis of various N-protected amino aldehydes using the CDI/DIBAL-H one-pot method.

| N-Protected Amino Acid | Product | Yield (%) | ee (%) |

| Fmoc-Ala-OH | Fmoc-Alaninal | 95 | >99 |

| Fmoc-Val-OH | Fmoc-Valinal | 96 | >99 |

| Fmoc-Leu-OH | Fmoc-Leucinal | 94 | >99 |

| Fmoc-Phe-OH | Fmoc-Phenylalaninal | 92 | >99 |

| Fmoc-Trp(Boc)-OH | Fmoc-Tryptophanal(Boc) | 85 | >99 |

Data compiled from literature reports. rsc.org

One such approach involves the oxidation of N-Fmoc-protected amino alcohols. This is often a two-step process where the N-Fmoc-amino acid is first reduced to the corresponding alcohol, which is then oxidized to the aldehyde. However, one-pot variations of this sequence can expedite the process. For instance, a one-pot procedure for the preparation of N-Fmoc-α-amino diazoketones from α-amino acids has been described, which proceeds through an activated mixed anhydride (B1165640) intermediate. nih.gov While this produces a diazoketone, it highlights the potential for one-pot transformations from the parent amino acid.

Another strategy involves the use of solid-phase synthesis, where an amino acid is anchored to a resin, and subsequent transformations are carried out. umich.edu This allows for easy purification by simple filtration and washing. For example, resin-bound N-Fmoc amino acids can be efficiently converted into their corresponding N-Boc derivatives in a one-pot procedure. umich.edu While not a direct synthesis of the aldehyde, this demonstrates the utility of one-pot solid-phase methods for transformations of protected amino acids.

Stereochemical Control and Diastereoselectivity in Synthesis

Maintaining the stereochemical integrity of the α-carbon is paramount in the synthesis of chiral α-amino aldehydes. The acidity of the α-proton makes these compounds susceptible to epimerization, particularly under basic or acidic conditions.

Several strategies are employed to prevent racemization during the synthesis of N-Fmoc-α-amino aldehydes. The use of low reaction temperatures is a critical factor in most synthetic protocols. The CDI/DIBAL-H reduction, for instance, is typically carried out at -78 °C, which effectively suppresses epimerization. rsc.orgrsc.org

The choice of reagents and reaction conditions is also crucial. The use of mild activating agents and reducing agents helps to avoid harsh conditions that can lead to racemization. The CDI/DIBAL-H system is a prime example of a mild and effective combination. researchgate.netnih.govrsc.org Furthermore, protecting the nitrogen atom with the Fmoc group itself contributes to the stability of the stereocenter.

In the context of peptide synthesis, where racemization is a significant concern, the use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction. peptide.com While not directly applied to the synthesis of the aldehyde itself from the acid, the principles of maintaining a non-racemizing environment are transferable. The use of hindered bases in coupling reactions has also been shown to minimize racemization. peptide.com

A study on a thiol-labile amino protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), demonstrated significantly decreased α-carbon racemization compared to Fmoc-protected amino acids during coupling reactions, highlighting the influence of the protecting group on stereochemical stability. nih.gov

For a racemic starting material like (+/-)-3-aminopent-4-enal, an enantioselective synthesis would be required to obtain a specific enantiomer of the N-Fmoc protected product. While specific methods for this compound are not extensively reported, general approaches to the enantioselective synthesis of β,γ-unsaturated α-amino acids and their aldehyde derivatives can be considered.

One strategy involves the use of chiral auxiliaries. A strategy for the facile α-amination of carboxylic acid menthyl esters has been described, where the resulting diastereomers are readily separable and can be individually carried on to each enantiomer of the Fmoc α-amino acid. benthamopen.com This approach allows for the synthesis of a variety of unnatural side chains with high enantiomeric purity.

Another approach is the use of organocatalysis. Enantioselective organocatalytic aminomethylation of aldehydes has been shown to be an efficient method for accessing β2-amino acids. wisc.edu Although this produces a different class of amino acid, the principle of using a chiral organocatalyst to induce enantioselectivity in the formation of a C-N bond is relevant.

Furthermore, the synthesis of enantiomerically enriched β,γ-unsaturated-α-amino acids has been achieved by the olefination of a Cbz-protected serine aldehyde equivalent. uq.edu.au This method allows for the introduction of the vinyl group and control of the double-bond geometry. The deprotected amino acids were obtained in good yield with enantiomeric excesses ranging from 70-95%. uq.edu.au Adapting such a strategy to use an Fmoc protecting group and the appropriate starting materials could provide a route to enantiomerically enriched N-Fmoc-3-aminopent-4-enal.

The lability of the stereogenic center in α-amino aldehydes is a well-known challenge. rsc.org The electron-withdrawing nature of the aldehyde carbonyl group increases the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization. The presence of a β,γ-double bond, as in 3-aminopent-4-enal, can potentially further influence the stability of the stereocenter, although specific studies on this are limited.

The primary strategy to control this lability is the use of a protecting group on the α-amino functionality. The Fmoc group, being an electron-withdrawing group itself, helps to stabilize the stereocenter to some extent. However, the most critical factor is the avoidance of acidic or basic conditions and elevated temperatures during synthesis and handling. rsc.org

For particularly labile compounds, immediate use in the next synthetic step without purification is often recommended. The CDI/DIBAL-H one-pot procedure is advantageous in this regard, as the aldehyde is generated and can be used directly. rsc.orgrsc.org If purification is necessary, rapid chromatographic methods on neutral stationary phases at low temperatures are preferred.

The synthesis of complex organic molecules such as this compound, a valuable building block in medicinal chemistry, has been significantly advanced through the adoption of modern synthetic techniques. These methods aim to improve efficiency, yield, and purity while often aligning with the principles of green chemistry. This article explores several advanced synthetic techniques applicable to the preparation of this compound and structurally similar compounds.

Advanced Synthetic Techniques

Solid-phase organic synthesis (SPOS) has become a cornerstone in the synthesis of peptides and other complex organic molecules. nih.gov The use of a solid support, typically a resin, simplifies the purification process as excess reagents and by-products can be removed by simple filtration. uci.edu The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is extensively used in SPOS for the protection of amine functionalities due to its base-lability, which allows for mild deprotection conditions. nih.govnih.gov

In the context of synthesizing this compound analogs, a solid-phase approach would typically involve anchoring a suitable precursor to a resin. Subsequent chemical transformations, including the introduction of the aminopent-4-enal moiety and Fmoc protection, would be carried out on the solid support. This methodology is particularly advantageous for creating libraries of analogous structures for screening purposes. The efficiency of SPOS is demonstrated by the ability to perform sequential reactions in a single vessel, minimizing transfer losses and simplifying automation. uci.edu

Table 1: Comparison of Solid-Phase vs. Solution-Phase Synthesis for a Generic Analog

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

| Purification | Filtration-based washing | Chromatography, Extraction, Crystallization |

| Reaction Time | Often faster due to high reagent concentration | Can be lengthy |

| Automation | Readily automated | More complex to automate |

| Scalability | Can be challenging for large scale | More readily scalable |

| Yield | Generally high for multi-step synthesis | Can be lower due to purification losses |

This table presents a generalized comparison and specific outcomes may vary based on the reaction.

Microwave-assisted synthesis (MAS) has emerged as a powerful technique for accelerating a wide range of organic reactions. rsc.org By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. researchgate.net This technology has been successfully applied to both solution-phase and solid-phase synthesis. sigmaaldrich.cn

For the synthesis of this compound and its analogs, MAS can be employed to optimize key steps such as the formation of the enal moiety or the introduction of the Fmoc protecting group. The ability to precisely control the temperature and pressure in a microwave reactor allows for the exploration of a wider range of reaction conditions, which can be crucial for optimizing the synthesis of thermally sensitive compounds. biotage.com The application of microwave heating in solid-phase peptide synthesis has been shown to accelerate both coupling and deprotection steps, resulting in purer products in shorter times. sigmaaldrich.cn

Table 2: Representative Reaction Time Comparison for Enaminone Synthesis

| Synthesis Method | Reaction Time | Reported Yield Range | Reference |

| Conventional Heating | Several hours | Moderate to Good | researchgate.net |

| Microwave-Assisted | Minutes | Good to Excellent | researchgate.net |

Data is generalized from studies on analogous enaminone structures.

The development of solvent-free reaction conditions is a significant step towards greener and more sustainable chemical synthesis. These reactions, often facilitated by microwave irradiation or grinding, can lead to reduced waste, lower costs, and simplified purification procedures. researchgate.net The synthesis of enaminones, which share structural similarities with the target compound, has been successfully achieved under solvent-, support-, and catalyst-free conditions using microwave irradiation. researchgate.net

In a hypothetical solvent-free synthesis of this compound, the neat reactants would be subjected to microwave irradiation, promoting the reaction without the need for a solvent. This approach not only aligns with the principles of green chemistry but can also lead to enhanced reaction rates and selectivity. The absence of a solvent can sometimes alter the reactivity of the species involved, leading to unique chemical transformations that are not observed in solution.

Chemical Transformations and Reactivity of N Fmoc +/ 3 Aminopent 4 Enal

Reactivity of the Aldehyde Functionality

The aldehyde group is a key site of reactivity, susceptible to a variety of transformations common to carbonyl compounds. Its position adjacent to a stereocenter and an alkene influences its reactivity profile.

The aldehyde functionality in N-Fmoc-(+/-)-3-aminopent-4-enal is an electrophilic center that readily undergoes nucleophilic addition. Due to the presence of the α,β-unsaturation with the alkene, it can participate in 1,2-addition directly at the carbonyl carbon or 1,4-conjugate addition (Michael addition). The predominant reaction pathway often involves Michael addition, where a nucleophile adds to the carbon-carbon double bond, yielding a covalent adduct. nih.gov

The reactivity with various amino acid nucleophiles has been studied for similar α,β-unsaturated aldehydes, showing a distinct order of potency. nih.gov Cysteine, with its highly nucleophilic thiol group, reacts most readily, followed by histidine and lysine (B10760008). nih.gov Arginine has also been shown to react with similar compounds like 4-oxononenal. nih.gov This suggests that in a biological or peptide context, the aldehyde of this compound would preferentially react with cysteine residues. nih.gov

| Nucleophile | Relative Reactivity | Type of Addition |

|---|---|---|

| Cysteine (Cys) | Very High | Michael Addition |

| Histidine (His) | Moderate | Michael Addition |

| Lysine (Lys) | Low | Michael Addition |

| Arginine (Arg) | Low (reactive with some aldehydes like 4-ONE) | Michael Addition |

Reductive alkylation, also known as reductive amination, is a powerful method for forming carbon-nitrogen bonds and offers a controlled way to synthesize more complex amines. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the aldehyde in this compound with a primary or secondary amine to form an intermediate imine or iminium ion. This intermediate is then immediately reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com

This method effectively avoids the problem of multiple alkylations that can occur with direct alkylation of amines using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity. Sodium cyanoborohydride (NaBH3CN) is particularly useful as it can selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com This reaction is fundamental in peptide chemistry for modifying N-terminal amino acids or the side chains of lysine residues. rsc.org

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |

| Sodium Borohydride | NaBH4 | Can be used, often after imine formation is complete. masterorganicchemistry.com |

| Titanium(IV) isopropoxide | Ti(OiPr)4 | Used as a Lewis acid to activate the carbonyl for imine formation. masterorganicchemistry.com |

The aldehyde can react with primary amines to form Schiff bases, or imines. This condensation reaction is typically reversible. In the context of this compound, which contains a protected amine and an adjacent hydroxyl group after reduction of the aldehyde, there is potential for intramolecular cyclization. This can lead to the formation of five-membered heterocyclic rings known as oxazolidines. nih.gov

Studies on similar amino alcohol systems have shown that the formation of imines versus oxazolidines can be subject to thermodynamic or kinetic control. nih.gov Imines are often the more thermodynamically stable products, while oxazolidines can sometimes be isolated under kinetic conditions. nih.gov The stereochemistry of the substituents on the resulting ring is critical, with a trans relationship between substituents at the 2 and 4 positions of the oxazolidine (B1195125) ring often being the favored outcome of cyclization under acylating conditions. nih.gov

In an aldol (B89426) reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. youtube.com The aldehyde of this compound can act as the electrophilic partner in a "crossed" or "mixed" aldol reaction, where it reacts with an enolate derived from a different carbonyl compound (e.g., a ketone). youtube.com

To achieve a good yield in a crossed aldol reaction and avoid a complex mixture of products, specific strategies are often employed. youtube.com One common approach is to use an aldehyde, like this compound, that has no α-hydrogens and thus cannot self-condense by forming an enolate. It can only act as the electrophile. The reaction with a ketone enolate would produce a β-hydroxy ketone. Under certain conditions, particularly with heat, this initial aldol addition product can undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated carbonyl compound. youtube.comyoutube.com This subsequent step is known as an aldol condensation. youtube.com

Reactivity of the Alkene Functionality

The terminal alkene is the second key reactive site in the molecule, enabling powerful carbon-carbon bond-forming reactions, most notably olefin metathesis.

The terminal double bond in this compound makes it an excellent substrate for olefin metathesis, particularly Ring-Closing Metathesis (RCM). RCM is a widely used strategy in modern organic synthesis to construct macrocycles, which are structures containing rings of 12 or more atoms. drughunter.com Macrocyclization can impart conformational rigidity to a molecule, which can lead to more potent and selective binding to biological targets. drughunter.com

In a typical application, two building blocks containing terminal alkenes, such as this compound or related N-alkenylglycine residues, are incorporated into a linear precursor, often a peptide chain. nih.gov The two terminal alkene groups are then brought together in the presence of a ruthenium-based catalyst (such as a Grubbs or Hoveyda-Grubbs catalyst) to form a new internal double bond, closing the ring and releasing ethylene (B1197577) gas. drughunter.com This methodology has been successfully applied to synthesize libraries of macrocyclic peptides for drug discovery. nih.govresearchgate.net The size of the resulting macrocycle can be systematically varied by changing the length of the alkenyl side chains. nih.gov While RCM is a powerful tool, it can sometimes be challenging, with potential side reactions like intermolecular reactions or cleavage of the starting material. nih.gov

| Catalyst Type | Example | Key Characteristics |

|---|---|---|

| Grubbs Catalysts | Grubbs' First and Second Generation | Widely used, tolerant of many functional groups. researchgate.net |

| Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs' Second Generation | Increased stability and activity. |

| Zhan Catalysts | Zhan Catalyst-1B | Electron-withdrawing group increases initiation rate; recyclable. drughunter.com |

| Grela Catalysts | Nitro-Grela Catalyst | High activity due to electron-withdrawing nitro group. drughunter.com |

Hydrogenation and Reductive Transformations

The chemical structure of this compound features two primary sites susceptible to reduction: the aldehyde and the carbon-carbon double bond. The selective reduction of either functional group can be achieved by carefully selecting the appropriate reducing agent and reaction conditions.

For the selective reduction of the aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is a suitable reagent. This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at reduced temperatures to minimize side reactions. The resulting product is N-Fmoc-(+/-)-3-aminopent-4-en-1-ol.

Conversely, the hydrogenation of the carbon-carbon double bond while preserving the aldehyde functionality requires a more specialized approach. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), can be employed. This method is known for its ability to selectively reduce alkynes to cis-alkenes and can be adapted for the selective hydrogenation of a terminal alkene in the presence of an aldehyde.

Simultaneous reduction of both the aldehyde and the alkene can be accomplished using more powerful reducing agents or more forcing reaction conditions. For example, catalytic hydrogenation with a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can lead to the formation of N-Fmoc-3-aminopentan-1-ol. Alternatively, stronger hydride reagents such as lithium aluminum hydride (LiAlH₄) would also reduce both functionalities. However, the use of LiAlH₄ requires anhydrous conditions and careful handling due to its high reactivity. sigmaaldrich.com

Table 1: Reductive Transformations of this compound

| Starting Material | Reagent and Conditions | Product |

| This compound | NaBH₄, Ethanol, 0 °C | N-Fmoc-(+/-)-3-aminopent-4-en-1-ol |

| This compound | H₂, Lindlar's Catalyst | N-Fmoc-(+/-)-3-aminopentanal |

| This compound | H₂, Pd/C | N-Fmoc-3-aminopentan-1-ol |

| This compound | LiAlH₄, THF, then H₂O workup | N-Fmoc-3-aminopentan-1-ol |

Cycloaddition Reactions

Furthermore, the aldehyde functionality can participate in 1,3-dipolar cycloaddition reactions. For instance, reaction with an azomethine ylide, which can be generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde, would lead to the formation of a substituted pyrrolidine (B122466) ring. beilstein-journals.org This type of reaction is a pseudo-five-component reaction and can result in the formation of complex heterocyclic structures. beilstein-journals.org The stereochemical outcome of such cycloadditions is often controlled by the geometry of the 1,3-dipole and the dienophile.

Transformations Involving the Fmoc-Protected Amine

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis due to its base-lability, allowing for orthogonal protection strategies.

The removal of the Fmoc group from this compound is typically achieved by treatment with a secondary amine base, most commonly piperidine (B6355638). uci.edunih.gov The reaction proceeds via a β-elimination mechanism. researchgate.net The acidic proton on the fluorenyl group is abstracted by the base, leading to the formation of a dibenzofulvene intermediate and the free amine. researchgate.net The dibenzofulvene is then scavenged by the excess amine to form a stable adduct. researchgate.netspringernature.com

Standard conditions for Fmoc deprotection involve treating the substrate with a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.eduresearchgate.net The reaction is generally rapid, often completing within minutes at room temperature. researchgate.net Alternative bases such as 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) can also be used and may offer advantages in terms of toxicity and handling. nih.gov The choice of base and solvent can influence the reaction rate and the potential for side reactions. researchgate.netspringernature.com

Table 2: Common Reagents for Fmoc Deprotection

| Reagent | Solvent | Typical Concentration | Reference |

| Piperidine | DMF | 20% v/v | uci.edunih.gov |

| 4-Methylpiperidine (4MP) | DMF | 20% v/v | nih.gov |

| Piperazine | DMF/Ethanol (9:1) | 10% w/v | nih.gov |

| Morpholine | DMF | 50% | researchgate.net |

Following the deprotection of the Fmoc group to reveal the free amine, this compound can be used in peptide synthesis to introduce a unique amino acid analogue into a peptide chain. The newly liberated amine can act as a nucleophile, attacking an activated carboxylic acid of another Fmoc-protected amino acid to form a new peptide bond. uci.edupeptide.com

The formation of the amide bond is a critical step and is typically facilitated by a coupling reagent to activate the carboxylic acid. bachem.comresearchgate.net Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com Phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective coupling reagents. nih.gov

The choice of coupling reagent and conditions is crucial for achieving high yields and minimizing side reactions, particularly racemization of the chiral center. bachem.com The steric hindrance of the coupling partners can also influence the efficiency of the reaction. bachem.com The aldehyde and vinyl functionalities within the this compound moiety would need to be compatible with the chosen coupling conditions, or be appropriately protected if necessary.

Applications of N Fmoc +/ 3 Aminopent 4 Enal As a Building Block in Complex Molecule Synthesis

Application in Peptide and Peptidomimetic Chemistry

The primary utility of N-Fmoc-(+/-)-3-aminopent-4-enal is found in the synthesis of peptides and peptidomimetics, where its bifunctional nature allows for the introduction of unique structural motifs and functionalities. The Fmoc group provides a temporary protecting group for the amine that is compatible with the most common method of peptide synthesis, while the aldehyde and vinyl groups offer handles for subsequent chemical modifications.

Solid-Phase Peptide Synthesis (SPPS) Integration

The cornerstone of modern peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) technique, and the Fmoc-based strategy is the most widely used approach. nih.govaltabioscience.com In SPPS, a peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. peptidemachines.com The process involves the sequential addition of amino acid residues, with the N-terminus of each new residue temporarily protected, most commonly by the Fmoc group. altabioscience.compeptidemachines.com

The integration of a non-standard building block like this compound follows the standard SPPS cycle. The key steps are outlined below:

| Step | Description | Purpose |

| 1. Deprotection | The Fmoc group of the resin-bound amino acid or peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduyoutube.com This exposes a free amine at the N-terminus of the growing chain. | To prepare the growing peptide chain for the addition of the next amino acid. |

| 2. Activation | The carboxylic acid of the incoming Fmoc-protected amino acid (such as this compound) is activated. This is achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526)/1-Hydroxybenzotriazole). uci.edu | To convert the carboxylic acid into a reactive ester, facilitating the formation of a peptide (amide) bond. |

| 3. Coupling | The activated Fmoc-amino acid is added to the resin, where it reacts with the free amine of the resin-bound peptide to form a new peptide bond. youtube.com | To elongate the peptide chain by one residue. |

| 4. Washing | The resin is thoroughly washed with solvents like DMF to remove any unreacted reagents and by-products before the next cycle begins. youtube.com | To ensure the purity of the final peptide by removing contaminants at each step. |

This cycle is repeated until the desired peptide sequence is fully assembled. The use of an Fmoc-protected building block like this compound is seamless within this workflow, allowing for its precise placement within a peptide sequence. nih.gov

Synthesis of Peptide Aldehyde Libraries

Peptide aldehydes are a significant class of compounds, often explored for their potential as enzyme inhibitors. nih.gov The synthesis of libraries of these molecules is a powerful tool for drug discovery. SPPS is highly amenable to creating such libraries, and Fmoc-protected amino aldehydes are key starting materials. nih.gov

An efficient strategy for generating peptide aldehyde libraries involves synthesizing the Fmoc-amino aldehydes from their corresponding Fmoc-amino alcohols via oxidation, for example, using the Dess-Martin periodinane reagent. nih.gov These building blocks can then be incorporated into peptide sequences on a solid support. One method involves coupling the Fmoc-amino aldehyde to a resin-bound threonine residue to form a stable oxazolidine (B1195125) intermediate. nih.gov The peptide chain is then elongated from the N-terminus of the threonine. Finally, the peptide is cleaved from the resin and the aldehyde is unmasked, yielding the desired peptide aldehyde. nih.gov This approach allows for the systematic variation of the amino acid residues in the peptide sequence, leading to a diverse library of potential inhibitors.

Incorporation into Pseudopeptides with Reduced Peptide Bonds

Pseudopeptides are molecules that mimic the structure of peptides but contain modified backbones. One common modification is the replacement of a standard amide bond (-CO-NH-) with a reduced peptide bond (a secondary amine, -CH₂-NH-). This modification can increase the enzymatic stability of the peptide and alter its conformational properties.

The aldehyde functionality of building blocks like this compound is crucial for this application. The synthesis is performed on the solid phase via reductive alkylation.

General Procedure for Reductive Alkylation on Solid Phase:

The N-terminal Fmoc group of the growing peptide chain on the resin is removed to expose the free amine.

The resin is then treated with an Fmoc-protected amino aldehyde, such as this compound. This forms a transient, unstable imine (Schiff base) on the solid support.

A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to reduce the imine to a stable secondary amine. This creates the desired reduced peptide bond.

The Fmoc group of the newly added residue can then be removed, and peptide synthesis can continue via standard coupling procedures.

This method allows for the site-specific incorporation of a reduced peptide bond, yielding pseudopeptides with enhanced stability and potentially novel biological activities. nih.gov For instance, pseudopeptides with a reduced P2-P3 amide bond have been designed as potential therapeutic agents. nih.gov

Macrocyclic Peptide Synthesis

Macrocyclic peptides are cyclic structures that often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts. The synthesis of these molecules typically begins with the assembly of a linear peptide precursor using Fmoc-SPPS. uci.edu

Role in the Synthesis of Biologically Active Molecules

The structural features of this compound make it a valuable building block for creating molecules designed to interact with biological targets, most notably proteases.

Design and Synthesis of Protease Inhibitors

Proteases are enzymes that cleave peptide bonds in proteins and are involved in numerous physiological and pathological processes. ku.edu Inhibiting specific proteases is a major goal in drug development. Peptide aldehydes are well-known reversible inhibitors of certain proteases, particularly cysteine proteases. nih.govnih.gov The aldehyde group acts as an electrophile that can be attacked by the nucleophilic thiol group of a cysteine residue in the enzyme's active site, forming a reversible covalent thiohemiacetal adduct. ku.edu

The vinyl group in this compound also functions as a Michael acceptor. This electrophilic center can react with nucleophiles in an enzyme's active site, such as the thiol of a cysteine residue, to form a stable, irreversible covalent bond. ku.edu This makes the building block suitable for designing irreversible inhibitors, which can offer prolonged therapeutic effects.

Precursors for Unnatural Amino Acid Derivatives

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for modulating their structure, function, and stability. sigmaaldrich.com this compound serves as a key starting material for the synthesis of a diverse range of non-proteinogenic amino acids, owing to the reactivity of its aldehyde and vinyl functionalities.

The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in olefination and condensation reactions. For instance, a Wittig-type reaction could extend the carbon chain, leading to the formation of longer, unsaturated amino acid derivatives. Similarly, the vinyl group can be subjected to a range of additions, such as Michael additions, epoxidations, or dihydroxylations, to introduce further stereochemical and functional diversity.

While direct examples for this compound are not extensively documented in publicly available literature, the utility of structurally similar Fmoc-protected amino aldehydes, such as Fmoc-protected Garner's aldehyde, in the synthesis of complex amino acids is well-established. researchgate.netnih.gov These analogous reactions highlight the potential of this compound as a precursor for novel amino acid structures.

Table 1: Potential Transformations of this compound for Unnatural Amino Acid Synthesis

| Functional Group | Reaction Type | Potential Product Class |

| Aldehyde | Oxidation | Fmoc-protected amino dicarboxylic acids |

| Aldehyde | Reduction | Fmoc-protected amino alcohols |

| Aldehyde | Wittig Reaction | Fmoc-protected long-chain unsaturated amino acids |

| Aldehyde | Grignard Reaction | Fmoc-protected secondary amino alcohols |

| Vinyl Group | Michael Addition | Fmoc-protected γ-substituted amino acids |

| Vinyl Group | Epoxidation | Fmoc-protected epoxy amino acids |

| Vinyl Group | Dihydroxylation | Fmoc-protected diol-containing amino acids |

Building Block for Complex Natural Product Synthesis

The synthesis of complex natural products often requires chiral building blocks with multiple functional groups that can be selectively manipulated. orgsyn.org The stereochemistry and functional group array of this compound make it an attractive starting point for the total synthesis of various natural products.

The combination of the protected amine, aldehyde, and vinyl group in a single molecule allows for a convergent and efficient synthetic strategy. For example, the aldehyde can be used for carbon-carbon bond formation through aldol (B89426) reactions or as a handle for the introduction of other fragments of the target natural product. The vinyl group can participate in pericyclic reactions, such as Diels-Alder reactions, or be a precursor for the formation of heterocyclic rings.

While specific total syntheses employing this compound are not prominently reported, the use of similar building blocks like protected vinylglycine derivatives is a common theme in natural product synthesis. souralgroup.com The principles of retrosynthetic analysis suggest that this compound could be a key intermediate in the synthesis of alkaloids, polyketides, and other classes of natural products.

Combinatorial Chemistry and Library Generation

The quest for new drug candidates and molecular probes has driven the development of combinatorial chemistry and the generation of large, diverse molecular libraries. sigmaaldrich.com this compound is an ideal scaffold for such endeavors due to its multiple points of diversification.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules from a common starting material. frontiersin.orgnih.govnih.gov The orthogonal reactivity of the functional groups in this compound allows for a multitude of synthetic pathways to be explored from a single scaffold.

Starting with this compound, chemists can systematically vary the reagents and reaction conditions to generate a library of compounds with different skeletons and stereochemistries. For example, one subset of the library could be generated by reacting the aldehyde with a variety of nucleophiles, while another subset could be created by functionalizing the vinyl group through different addition reactions. The Fmoc protecting group can then be removed to allow for further diversification at the amino group. This approach, starting from a single, versatile building block, can rapidly populate chemical space with novel and diverse molecular architectures. Research groups have successfully employed similar strategies using functionalized amino acids to generate diverse heterocyclic scaffolds. frontiersin.org

DNA-Encoded Library (DEL) Compatible Scaffolds

DNA-encoded library (DEL) technology has emerged as a powerful tool for the discovery of new bioactive molecules. nih.gov This technology involves the synthesis of large libraries of compounds, where each compound is attached to a unique DNA tag that serves as a barcode for its identification. The compatibility of a building block with the aqueous and mild reaction conditions required for DEL synthesis is crucial.

The Fmoc-protected amine of this compound is well-suited for solid-phase peptide synthesis, a common method for constructing DELs. The aldehyde and vinyl groups provide handles for further chemical modifications under conditions that are compatible with the stability of the DNA tag. For instance, reductive amination of the aldehyde or thiol-ene "click" reactions on the vinyl group can be performed in aqueous environments. The ability to perform solution-phase Fmoc-based peptide synthesis for DNA-encoded libraries has been explored, highlighting the potential for incorporating such versatile building blocks.

Analytical Characterization Methodologies and Stereochemical Analysis

Spectroscopic Characterization

Spectroscopic methods are fundamental to the analysis of N-Fmoc-(+/-)-3-aminopent-4-enal, providing definitive structural information and an initial assessment of purity. These techniques are non-destructive and offer detailed insights into the molecular architecture.

Structural Elucidation

The primary techniques for elucidating the structure of N-Fmoc protected compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence of the key functional groups within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the Fmoc group, typically in the aromatic region (around 7.3-7.8 ppm), along with signals for the methine and methylene (B1212753) protons of the fluorenyl group (around 4.2-4.5 ppm). The protons of the 3-aminopent-4-enal backbone would appear in distinct regions: the aldehyde proton would be a highly deshielded singlet or doublet (around 9.5-9.7 ppm), the vinyl protons of the pentenal moiety would appear between 5.0 and 6.0 ppm, and the proton at the chiral center (C3) would be coupled to adjacent protons.

¹³C NMR: The carbon spectrum would confirm the presence of the carbonyl carbon of the aldehyde (around 200 ppm), the carbons of the double bond (110-140 ppm), and the characteristic carbons of the Fmoc group, including its carbonyl carbon (around 156 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. Techniques like Electrospray Ionization (ESI-MS) are common. The expected molecular weight for C₂₀H₁₉NO₃ is approximately 321.37 g/mol . Analysis of the fragmentation pattern would reveal characteristic losses, such as the cleavage of the Fmoc group. chemicalbook.com

An illustrative table of expected NMR shifts for a similar Fmoc-protected amino acid, Fmoc-Ala-OH, is provided below to demonstrate the type of data generated.

| Assignment | Expected ¹H NMR Shift (ppm) in DMSO-d₆ |

| Aromatic Protons (Fmoc) | 7.90, 7.74, 7.43, 7.35 |

| CH (Fmoc) | 4.30 |

| CH₂ (Fmoc) | 4.24 |

| α-CH (Alanine) | 4.03 |

| CH₃ (Alanine) | 1.30 |

| Data based on Fmoc-Ala-OH, for illustrative purposes. chemicalbook.com |

Purity Assessment

Spectroscopic methods can also provide an initial assessment of purity. The presence of unexpected signals in an NMR spectrum can indicate impurities. For instance, a signal for free amine might suggest incomplete Fmoc protection, while the absence of an aldehyde signal could indicate degradation. However, for quantitative purity assessment, chromatographic techniques are superior.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the gold standard for determining the chemical and enantiomeric purity of N-Fmoc protected compounds. The strong UV absorbance of the Fmoc group makes these compounds particularly well-suited for detection by HPLC. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Purity

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of N-Fmoc amino compounds. sigmaaldrich.com A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected using a UV detector, typically at a wavelength around 220 nm or 254 nm, where the Fmoc group absorbs strongly. phenomenex.com By analyzing the chromatogram, the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For many Fmoc-amino acids, purities of ≥98.0% are often required for synthetic applications. sigmaaldrich.com

Chiral HPLC for Enantiomeric Separation and Purity

As this compound is a racemic mixture, chiral HPLC is essential for separating the two enantiomers and determining the enantiomeric excess (ee) or enantiomeric purity of a resolved sample. This is crucial as the biological activity of chiral molecules often resides in only one enantiomer. nih.gov

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of N-Fmoc amino acids. phenomenex.comphenomenex.comthermofisher.com The choice of mobile phase, which can be run in normal-phase, polar organic, or reversed-phase mode, significantly impacts the separation. phenomenex.com The combination of acetonitrile and an acidic additive like TFA has been shown to be effective for many Fmoc-amino acid separations under reversed-phase conditions. phenomenex.com Successful baseline resolution (Rs > 1.5) allows for accurate quantification of each enantiomer. phenomenex.com For high-stakes applications like pharmaceutical synthesis, enantiomeric purity of ≥99.8% ee is often required. phenomenex.com

| Parameter | Typical Conditions for Fmoc-Amino Acid Analysis |

| Technique | Chiral HPLC |

| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak IA/IC) phenomenex.comisotope.com |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (Reversed-Phase) phenomenex.com |

| Flow Rate | 1.0 mL/min phenomenex.com |

| Detection | UV at 220 nm phenomenex.com |

| This table represents typical starting conditions for method development. |

Gas Chromatography (GC) for Enantiomeric Purity

Gas chromatography on a chiral column is another powerful technique for determining enantiomeric purity. sigmaaldrich.com For non-volatile compounds like N-Fmoc-3-aminopent-4-enal, derivatization is typically required to make them volatile enough for GC analysis. sigmaaldrich.com This usually involves cleaving the Fmoc group and then converting the resulting amino aldehyde into a more volatile derivative, for example, by esterification and acylation. sigmaaldrich.com The derivatized enantiomers are then separated on a chiral GC column. While a highly sensitive technique, the need for derivatization adds complexity to the sample preparation process compared to chiral HPLC. sigmaaldrich.com

Optical Rotation Measurement for Chiral Purity

Optical rotation is a fundamental property of chiral molecules that causes the rotation of the plane of polarized light. The magnitude and direction of this rotation are measured using a polarimeter. For this compound, once the racemic mixture is separated into its constituent enantiomers, presumably through a chiral separation technique like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, the optical rotation of each enantiomer can be determined.

The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions of temperature, solvent, and wavelength of light (typically the sodium D-line at 589 nm). The (S)- and (R)-enantiomers of this compound would be expected to exhibit equal and opposite specific rotations. For instance, if the (S)-enantiomer has a specific rotation of +X degrees, the (R)-enantiomer will have a specific rotation of -X degrees.

The measurement of optical rotation is a powerful tool for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. A non-zero optical rotation indicates the presence of an excess of one enantiomer over the other. The enantiomeric excess can be calculated using the following formula:

ee (%) = (|α|observed / |α|max) * 100

where |α|observed is the absolute value of the observed specific rotation of the mixture and |α|max is the absolute value of the specific rotation of the pure enantiomer. A racemic mixture, having an equal amount of both enantiomers, will have an observed optical rotation of zero.

Table 1: Hypothetical Optical Rotation Data for N-Fmoc-3-aminopent-4-enal Enantiomers

| Enantiomer | Hypothetical Specific Rotation [α]D20 (c=1, CHCl3) |

| (S)-N-Fmoc-3-aminopent-4-enal | +15.2° |

| (R)-N-Fmoc-3-aminopent-4-enal | -15.2° |

Note: The values in this table are hypothetical and serve as an illustrative example of expected data.

Advanced Methods for Absolute Configuration Determination

While optical rotation confirms the presence of chirality, it does not, in isolation, reveal the absolute configuration (the actual three-dimensional arrangement of the atoms) of the enantiomers. For this, more sophisticated techniques are required.

X-ray Crystallography: The unambiguous determination of the absolute configuration of a chiral molecule can be achieved through single-crystal X-ray crystallography. This technique involves irradiating a crystalline form of a single enantiomer with X-rays. The resulting diffraction pattern allows for the creation of a detailed three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. For this compound, obtaining a suitable single crystal of one of its enantiomers would provide definitive proof of its (R) or (S) configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum of an enantiomer of N-Fmoc-3-aminopent-4-enal with the spectrum predicted by quantum chemical calculations for a specific configuration (e.g., the (S)-enantiomer), the absolute configuration can be confidently assigned. A positive or negative correlation between the experimental and calculated spectra confirms the configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: Another powerful method for determining absolute configuration involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid or its derivatives. By reacting the separated enantiomers of 3-aminopent-4-enal (after removal of the Fmoc group) with a single enantiomer of a CDA, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of specific protons or other nuclei in the NMR spectra of the two diastereomers, and applying established models like Mosher's model, the absolute configuration of the original amine can be deduced.

Table 2: Summary of Advanced Methods for Absolute Configuration Determination

| Method | Principle | Application to N-Fmoc-3-aminopent-4-enal |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Provides definitive absolute configuration if a suitable crystal of an enantiomer can be grown. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. | Comparison of experimental and calculated spectra allows for the assignment of absolute configuration. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral agent, leading to distinguishable NMR spectra. | Analysis of chemical shift differences in the NMR spectra of the resulting diastereomers reveals the absolute configuration. |

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The racemic nature of N-Fmoc-(+/-)-3-aminopent-4-enal presents an opportunity for the development of novel stereoselective synthetic routes to access its enantiomerically pure forms. The stereocenter at the 3-position is crucial for its application in the synthesis of chiral molecules, such as peptide mimetics and natural products. Future research is anticipated to focus on asymmetric methods to control this stereocenter.

Key research directions may include:

Asymmetric Reductive Amination: A plausible route involves the asymmetric reductive amination of a suitable keto-enal precursor. This could be achieved using chiral catalysts, such as those based on transition metals (e.g., iridium or rhodium) with chiral phosphine (B1218219) ligands, or through biocatalysis employing engineered aminotransferases.

Enzyme-Catalyzed Resolutions: Kinetic resolution of the racemic amine precursor using enzymes like lipases or proteases could provide access to one or both enantiomers with high optical purity.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to a precursor molecule could direct the stereoselective formation of the amine center, followed by the removal of the auxiliary.

A general approach for preparing protected amino aldehydes involves the reduction of corresponding Weinreb amides to the aldehyde. researchgate.net The development of stereoselective versions of such routes will be a significant advancement.

| Synthetic Strategy | Potential Catalytic System/Reagent | Anticipated Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Iridium or Rhodium catalysts with phosphine ligands; Engineered aminotransferases | High enantioselectivity, direct formation of the desired stereocenter. | Catalyst synthesis and optimization, substrate specificity for enzymes. |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B), Proteases | High enantiomeric excess, environmentally friendly conditions. | Maximum 50% theoretical yield for one enantiomer, requires a suitable racemic precursor. |

| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, Oppolzer's sultams | Well-established and reliable for many systems, high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

Exploration of New Reactivity Profiles

The unique combination of a protected amine, an aldehyde, and a vinyl group in this compound suggests a rich and varied reactivity profile that is yet to be fully explored. The aldehyde can participate in a wide range of carbon-carbon bond-forming reactions, while the vinyl group is amenable to various addition reactions.

Future research is likely to investigate:

Aza-Diels-Alder Reactions: The vinyl group can act as a dienophile in aza-Diels-Alder reactions with suitable dienes, leading to the formation of complex heterocyclic scaffolds. The aldehyde functionality could potentially be used to generate an in-situ imine to act as the dienophile.

Michael Additions: The vinyl group is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles to introduce further functionality.

Multicomponent Reactions: The aldehyde functionality makes this compound an ideal candidate for multicomponent reactions, such as the Ugi or Passerini reactions, enabling the rapid construction of complex and diverse molecular structures.

Tandem Reactions: The dual functionality could be exploited in tandem reaction sequences, where an initial reaction at one functional group triggers a subsequent transformation at the other.

| Functional Group | Potential Reaction Type | Potential Reagents/Conditions | Resulting Structural Motif |

|---|---|---|---|

| Aldehyde | Wittig Reaction | Phosphonium ylides | Substituted Alkenes |

| Aldehyde | Reductive Amination | Amine, NaBH3CN | Secondary or Tertiary Amines quiz-maker.com |

| Aldehyde | Aldol (B89426) Addition | Ketone/Aldehyde, Acid/Base catalyst | β-Hydroxy Aldehydes/Ketones |

| Vinyl Group | Michael Addition | Nucleophiles (e.g., thiols, amines, carbanions) | Functionalized Pentanal Derivatives |

| Vinyl Group | Heck Coupling | Aryl halide, Palladium catalyst | Styrenyl Derivatives |

| Bifunctional | Aza-Diels-Alder (after imine formation) | Diene, Lewis acid | Tetrahydropyridine Derivatives |

Expansion of Applications in Chemical Biology and Medicinal Chemistry

This compound is a promising building block for applications in chemical biology and medicinal chemistry. The Fmoc group is readily cleaved under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS). nih.gov This allows for its incorporation into peptides and other biomolecules.

Emerging applications are envisioned in the following areas:

Peptide Mimetics: The unique side chain can be used to create non-natural peptide structures with altered conformational properties and improved resistance to enzymatic degradation. This is a crucial strategy in modern drug discovery.

Activity-Based Probes: The reactive aldehyde or the vinyl group could be used as a "warhead" to covalently label the active sites of specific enzymes, allowing for their identification and functional characterization.

Synthesis of Natural Products and Bioactive Molecules: This compound can serve as a chiral starting material for the total synthesis of complex natural products that contain similar structural motifs.

PROTACs and Molecular Glues: The bifunctional nature of the molecule makes it a potential linker component in the design of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules. researchgate.net

| Application Area | Role of this compound | Potential Outcome |

|---|---|---|

| Peptide Mimetics | Unnatural amino acid building block | Peptides with enhanced stability and novel biological activities. researchgate.net |

| Activity-Based Protein Profiling | Reactive probe | Identification and characterization of enzyme targets. |

| Natural Product Synthesis | Chiral starting material or intermediate | Efficient synthesis of complex bioactive molecules. |

| PROTACs | Linker component | Development of novel therapeutic agents for targeted protein degradation. researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound will likely focus on developing more sustainable synthetic methods.

Key green chemistry strategies could include:

Aqueous Synthesis: The Fmoc protection of amines has been shown to be feasible in aqueous media, which would significantly reduce the reliance on volatile organic solvents. researchgate.netrsc.org

Biocatalysis: As mentioned in the context of stereoselective synthesis, the use of enzymes can lead to milder reaction conditions, higher selectivity, and reduced waste generation.

Alternative Solvents: The replacement of hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives such as propylene (B89431) carbonate in peptide synthesis is an active area of research and could be applied to reactions involving this compound. semanticscholar.org

Atom Economy: The development of catalytic and multicomponent reactions that maximize the incorporation of all starting materials into the final product will improve the atom economy of synthetic routes.

| Green Chemistry Principle | Specific Approach | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Employing aqueous media or green solvents like propylene carbonate. researchgate.netsemanticscholar.org | Reduced environmental impact and improved worker safety. |

| Catalysis | Utilizing biocatalysts or highly efficient metal catalysts. | Lower energy consumption, higher selectivity, and reduced waste. |

| Atom Economy | Designing syntheses based on addition and multicomponent reactions. | Maximized efficiency and minimized byproduct formation. |

| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the carbon skeleton. | Reduced reliance on fossil fuels. |

Computational Chemistry and Mechanistic Studies

Computational chemistry and detailed mechanistic studies will be invaluable in unlocking the full potential of this compound. These approaches can provide insights that are difficult to obtain through experimental work alone.

Future research in this area may involve:

Conformational Analysis: Using methods like Density Functional Theory (DFT) to predict the stable conformations of the molecule, which is crucial for understanding its reactivity and how it might interact with biological targets.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reactions, helping to predict the most likely products and optimize reaction conditions.

Prediction of Spectroscopic Properties: Calculating NMR and IR spectra can aid in the characterization of the compound and its reaction products.

Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of derivatives of this compound, guiding the design of more potent inhibitors or probes.

| Computational Method | Area of Application | Anticipated Insights |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms | Prediction of stable geometries, transition state energies, and reaction pathways. |

| Molecular Dynamics (MD) | Interaction with biological macromolecules | Understanding the dynamic behavior and binding stability in a biological environment. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Modeling reactions in the active site of an enzyme with high accuracy. |

| Molecular Docking | Drug design and discovery | Predicting binding modes and affinities to target proteins. |

Q & A

Q. What are the standard synthetic protocols for introducing the Fmoc group to amines or amino acids?

The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base (e.g., sodium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at room temperature . For example, Fmoc-4-(4-aminophenyl)butanoic acid is synthesized by reacting 4-aminophenylbutanoic acid with Fmoc-Osu under these conditions. Key considerations include maintaining a pH >7 to avoid protonation of the amino group while preventing excessive alkalinity that could degrade the Fmoc group .

Q. Table 1: Standard Fmoc Protection Conditions

| Reagent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Fmoc-Osu | DMF | Na₂CO₃ | RT | 75–92% | |

| Fmoc-Cl | DCM | NaHCO₃ | 0–5°C | 85–90% |

Q. How should N-Fmoc-protected compounds be stored and handled to ensure stability?

N-Fmoc derivatives require storage at -15°C to 6°C in airtight containers to prevent moisture absorption and thermal decomposition . Handling should involve gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation. For example, Fmoc-D-Pen(Acm)-OH must be stored at -15°C and protected from light to maintain its integrity during peptide synthesis .

Q. What are the primary applications of N-Fmoc-protected amino acids in peptide synthesis?

N-Fmoc derivatives are critical in solid-phase peptide synthesis (SPPS) for temporarily blocking amine groups, enabling sequential coupling. For instance, Fmoc-L-HalG-OH and Fmoc-L-HalCZ-OH are used to synthesize nucleobase-functionalized peptides . They also serve as intermediates in drug development, such as peptide-doxorubicin prodrugs , and in creating biomolecular probes due to their selective binding properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize dipeptide formation during Fmoc protection?

Dipeptide formation occurs when excess Fmoc-Cl reacts with free amines. To mitigate this:

- Reduce Fmoc-Cl excess : Use stoichiometric ratios (1.1–1.2 equivalents) instead of large excesses .

- Increase reactant concentration : Higher concentrations favor intramolecular reactions over intermolecular coupling .

- Monitor pH : Maintain pH 7–8.5 to balance reactivity and Fmoc stability .

Q. What analytical methods are recommended for identifying and quantifying side products in Fmoc-mediated syntheses?

- HPLC-MS : Detects dipeptides and deprotected intermediates by mass shifts .

- ¹H/¹³C NMR : Identifies racemization (e.g., via splitting of α-proton signals) and side reactions like SEM ester cleavage .

- TLC with ninhydrin staining : Visualizes free amines post-deprotection .

Q. How do pH levels influence the stability and reactivity of the Fmoc group during protection and deprotection steps?

Q. Table 2: pH Effects on Fmoc Reactivity

| Step | Optimal pH | Risk Outside Range | Reference |

|---|---|---|---|

| Protection | 7–8.5 | Dipeptide formation (low pH) / Fmoc degradation (high pH) | |

| Deprotection | 10–12 | Incomplete removal (low pH) / Peptide hydrolysis (high pH) |

Q. What strategies are effective in overcoming solubility challenges of N-Fmoc derivatives in aqueous reaction media?

Q. How does the choice of base affect the efficiency of Fmoc protection in different solvent systems?

Q. What are the implications of using N-Fmoc-protected amino acids in the development of peptide-drug conjugates?

Fmoc groups enable precise control over conjugation sites. For example, (S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine facilitates site-specific attachment of doxorubicin to peptides, enhancing tumor-targeting efficacy . Post-synthesis, Fmoc removal under basic conditions ensures drug release without side-chain damage .

Q. How can computational chemistry tools aid in predicting the reactivity and stability of novel N-Fmoc derivatives?

- Density Functional Theory (DFT) : Models electronic effects on Fmoc cleavage kinetics .

- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility .

- Machine Learning : Correlates structural features (e.g., logP, steric bulk) with reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.